- Home

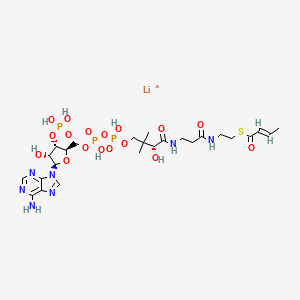

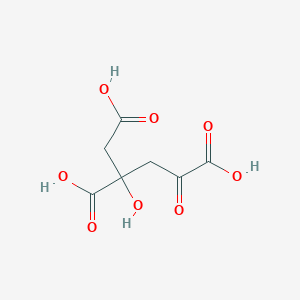

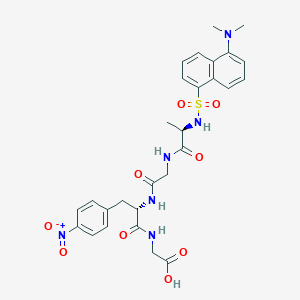

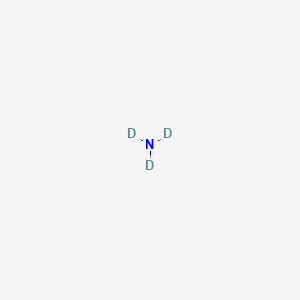

- search for "1584302"

Sorry, we couldn't find anything regarding "

1584302

".

Tips

- Make sure all the words are spelled correctly

- Try rephrasing keywords or using synonyms

- Try our Structure Search tool